molecular formula C14H17N5O B12225661 5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12225661
M. Wt: 271.32 g/mol
InChI Key: KVLULLRTMIBXAU-UHFFFAOYSA-N
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Description

5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an aminopyridine and an oxolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the aminopyridine derivative, which is then coupled with a pyrimidine precursor under specific reaction conditions. The oxolane moiety is introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Diamino-2,2’-bipyridine: Another aminopyridine derivative with similar structural features.

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A compound with a piperazine ring instead of an oxolane moiety.

Uniqueness

5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

5-(6-aminopyridin-2-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H17N5O/c15-13-5-1-4-12(19-13)10-7-16-14(17-8-10)18-9-11-3-2-6-20-11/h1,4-5,7-8,11H,2-3,6,9H2,(H2,15,19)(H,16,17,18)

InChI Key

KVLULLRTMIBXAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C3=NC(=CC=C3)N

Origin of Product

United States

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